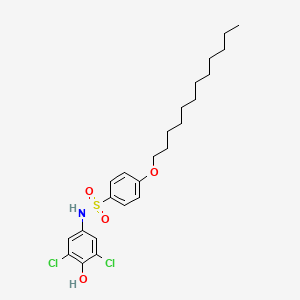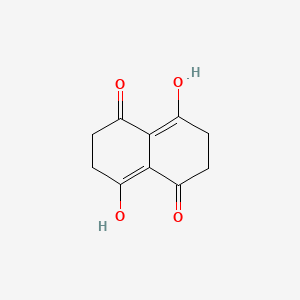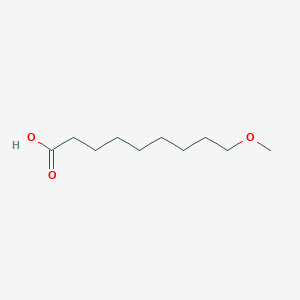
9-Methoxynonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxynonanoic acid is an organic compound with the molecular formula C₁₀H₂₀O₄ It is a derivative of nonanoic acid, featuring a methoxy group at the ninth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Methoxynonanoic acid can be synthesized through several methods. One common approach involves the oxidation of 9-methoxynonanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, this compound can be produced via the hydroformylation of 1-octene, followed by oxidation. This method involves the addition of a formyl group to the double bond of 1-octene, forming 9-methoxynonanal, which is then oxidized to this compound. This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-Methoxynonanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it back to 9-methoxynonanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: this compound derivatives.
Reduction: 9-Methoxynonanol.
Substitution: Various substituted nonanoic acid derivatives.
Scientific Research Applications
9-Methoxynonanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Methoxynonanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical processes. The methoxy group enhances its reactivity, allowing it to participate in diverse chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Nonanoic Acid: A saturated fatty acid with a similar structure but lacking the methoxy group.
9-Methoxynonanol: The alcohol counterpart of 9-Methoxynonanoic acid.
Pelargonic Acid: Another name for nonanoic acid, commonly used in industrial applications.
Uniqueness
This compound is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
Properties
CAS No. |
150098-31-0 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
9-methoxynonanoic acid |
InChI |
InChI=1S/C10H20O3/c1-13-9-7-5-3-2-4-6-8-10(11)12/h2-9H2,1H3,(H,11,12) |
InChI Key |
IKKKALAPJTVTBT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


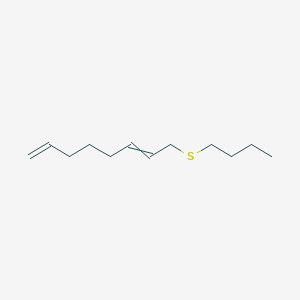
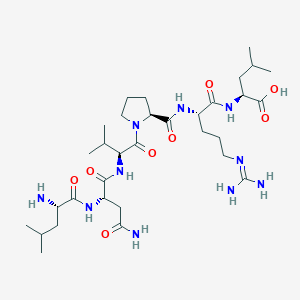
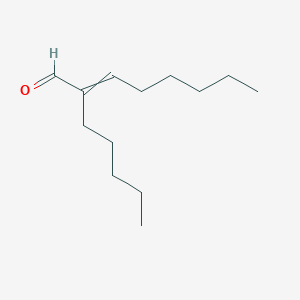
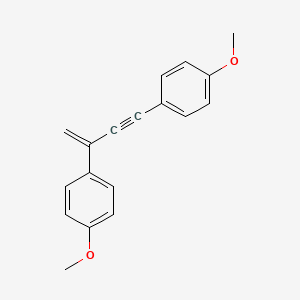
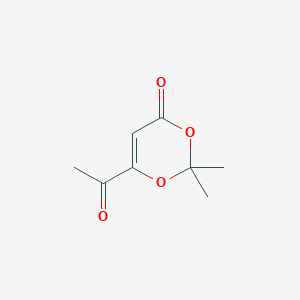
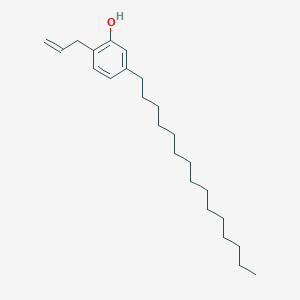
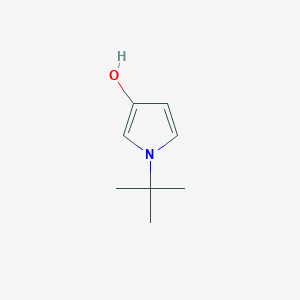
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
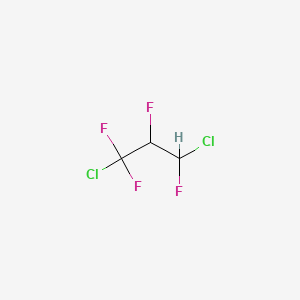
![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)

![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)
